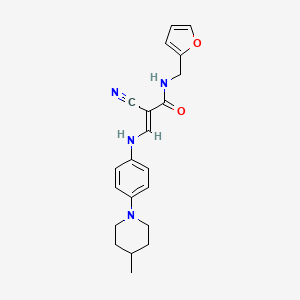

(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide

Description

The compound (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is an acrylamide derivative featuring a distinctive structural framework. Its core consists of an α,β-unsaturated carbonyl system with a cyano group at the 2-position, a furan-2-ylmethyl substituent on the amide nitrogen, and a 4-(4-methylpiperidin-1-yl)phenylamino moiety at the 3-position. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which is often essential for biological interactions .

Key structural attributes include:

- Furan-2-ylmethyl group: Introduces aromaticity and moderate hydrophobicity, which may aid in membrane permeability.

- 4-Methylpiperidinylphenylamino group: A bulky, basic substituent that could improve solubility and target engagement through hydrogen bonding or π-stacking interactions.

Its synthesis and structural analogs are documented in supplier catalogs, indicating research utility .

Properties

IUPAC Name |

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(4-methylpiperidin-1-yl)anilino]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-16-8-10-25(11-9-16)19-6-4-18(5-7-19)23-14-17(13-22)21(26)24-15-20-3-2-12-27-20/h2-7,12,14,16,23H,8-11,15H2,1H3,(H,24,26)/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYLVXTZLAFTJK-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts or bases to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines, demonstrating promising results .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and structural features make it a valuable component in material science research.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-((4-(4-methylpiperidin-1-yl)phenyl)amino)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Compound A : (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide

- Substituents : Pyrazole ring with a methylphenyl group at the 3-position.

- Key differences : The pyrazole moiety introduces additional hydrogen-bonding capacity compared to the target compound’s piperidinyl group. The methylphenyl-furan substituent may enhance lipophilicity but lacks the basicity of the 4-methylpiperidine.

Compound B : (E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide

- Substituents: Ethoxypropyl chain and a fused pyrido-pyrimidinone system.

- The fluorophenoxy group may improve metabolic stability compared to the target’s piperidinylphenylamino group.

Compound C : (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide

- Substituents: Dimethylaminophenyl and phenylethyl groups.

- Key differences: The dimethylamino group is strongly electron-donating, altering electronic distribution across the acrylamide core. The phenylethyl chain adds steric bulk but may reduce solubility.

Compound D : (E)-N-[3-cyano-3-(4-fluorophenyl)-2-oxopiperidin-1-yl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]acrylamide

- Substituents : Fluorophenyl and imidazole-containing aryl groups.

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The target compound’s 4-methylpiperidinyl group contributes to moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability.

- Compound C’s phenylethyl group raises LogP but may limit aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.